Home > Products > Screening Compounds P33718 > 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one - 530080-83-2

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Catalog Number: EVT-1728633
CAS Number: 530080-83-2
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This specific compound has been identified as a key intermediate in the synthesis of various biologically active compounds. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound serves as an important intermediate in the synthesis of various biologically active compounds. []
  • Relevance: This compound shares a similar core structure with 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, both containing the 1,3-dihydro-2H-imidazol-2-one moiety. The key difference lies in the additional pyridine ring fused to the imidazole ring and the presence of a fluorine atom on the bromophenyl substituent in this related compound. []

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one (Compound 1 in source)

  • Compound Description: This compound is a cardiotonic agent with low oral bioavailability. Researchers synthesized N-acyl derivatives as prodrugs to enhance its bioavailability. []
  • Relevance: This compound and 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one belong to the same chemical class of 1,3-dihydro-2H-imidazol-2-ones. Both structures feature a substituent at the 5th position of the imidazolone core, although the specific substituents differ significantly in their complexity. []

1,3-Dihydro-4-methyl-5-[4-(methylthio)-benzoyl]-2H-imidazol-2-one (MDL 17043)

  • Compound Description: MDL 17043 is a novel non-catecholamine, non-glycoside cardiotonic agent. It exhibits potent inotropic effects with minimal chronotropic effects and acts as a direct vasodilator. []
  • Relevance: Both MDL 17043 and 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one share the 1,3-dihydro-2H-imidazol-2-one core structure. They differ in the substituents at the 4th and 5th positions of the imidazolone ring. While MDL 17043 has a methyl group and a substituted benzoyl group, the target compound has a hydrogen and a bromophenyl group, respectively. []
  • Compound Description: LY195115 is a potent cardiotonic agent and a competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE). It displays positive inotropic effects both in vitro and in vivo. []
  • Relevance: While structurally distinct, LY195115 and 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one share a similar pharmacophore with a planar structure that likely contributes to their biological activity. Both compounds possess a nitrogen-containing heterocycle linked to a central aromatic ring (indole in LY195115, imidazole in the target compound). []

7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam)

  • Compound Description: Diazepam is a widely prescribed anxiolytic and hypnotic drug. Its chemical structure and reactivity serve as a basis for synthesizing and studying related compounds. [, , ]
  • Relevance: Although structurally different, diazepam shares a similar pharmacological profile with some 1,3-dihydro-2H-imidazol-2-one derivatives, highlighting the potential for overlapping biological activity between compounds containing these heterocyclic moieties. [, , ]

7-Bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one (Compound 5 in source)

  • Compound Description: This compound serves as a precursor to other biologically active compounds and can be synthesized from bromazepam. Under certain conditions, it rearranges into a quinazolin-2-aldehyde derivative. []
  • Relevance: This compound highlights the structural and chemical similarities between 1,4-benzodiazepin-2-one and 1,3-dihydro-2H-imidazol-2-one frameworks. Both groups feature a seven-membered diazepine ring fused to a benzene ring. The presence of similar reactive groups within these frameworks enables their use in developing various biologically active molecules. []

3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one (SU9516)

  • Compound Description: SU9516 is a three-substituted indolinone and a selective cyclin-dependent kinase 2 (CDK2) inhibitor. It exhibits anti-cancer properties by inducing apoptosis in leukemia cells through Mcl-1 down-regulation and reactive oxygen species production. []
  • Relevance: Both SU9516 and 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one contain the 1,3-dihydro-2H-imidazol-2-one core. This structural similarity suggests potential overlap in their biological activities and highlights the importance of this chemical moiety in medicinal chemistry. []
Overview

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound characterized by an imidazolone core with a bromophenyl substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. The molecular formula is C10_{10}H8_{8}BrN3_{3}O, and it belongs to the class of imidazolones, which are known for their biological activities and utility in drug development.

Source and Classification

This compound can be synthesized from various precursors, primarily through reactions involving substituted benzaldehydes and amines. It falls under the category of imidazoles and imidazolones, which are widely studied for their pharmacological properties, including antimicrobial and anticancer activities. The presence of the bromophenyl group enhances its electronic properties, making it a valuable target in chemical research.

Synthesis Analysis

Methods

The synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:

  1. Formation of an Imine Intermediate: The reaction begins with the condensation of 4-bromobenzaldehyde with an appropriate amine, such as benzylamine, to form an imine.
  2. Cyclization: This imine is then cyclized under acidic conditions to yield the imidazolone structure. Common catalysts include hydrochloric acid or sulfuric acid, and solvents such as ethanol or methanol are often used to facilitate the reaction.

Technical Details

The reaction conditions can vary, but generally involve heating the mixture to promote cyclization. The yields can be optimized by adjusting factors like temperature, time, and concentrations of reactants. For industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability .

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one features a five-membered ring containing two nitrogen atoms (imidazole) and a carbonyl group (C=O). The bromophenyl group is positioned at the 1-position of the imidazolone ring.

Data

  • Molecular Formula: C10_{10}H8_{8}BrN3_{3}O
  • Molecular Weight: 268.09 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range that can be determined through experimental methods.
Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one can participate in various chemical reactions:

  • Oxidation: It can be oxidized to form other imidazolone derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into imidazolidine derivatives using reducing agents such as sodium borohydride.
  • Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups .

Major Products Formed

These reactions lead to a variety of substituted products that can be further functionalized for specific applications in medicinal chemistry or material science.

Mechanism of Action

The mechanism of action for compounds like 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary depending on the substituents present on the imidazolone ring. For example:

  • Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
  • Anticancer Activity: The compound could induce apoptosis in cancer cells through mechanisms involving DNA damage or modulation of signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: It exhibits reactivity characteristic of both imidazole and carbonyl functionalities, making it versatile for further chemical transformations.
Applications

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific uses:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets.
  • Organic Synthesis: Serves as a building block for synthesizing more complex molecules in pharmaceutical development.
  • Material Science: Used in developing materials with specific electronic and optical properties .
Synthetic Methodologies and Structural Modification of 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Traditional Synthetic Routes for Imidazolone Core Construction

The imidazolone core of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (C₉H₇BrN₂O, MW: 239.07) is classically synthesized via condensation reactions. The Debus-Radziszewski method remains foundational, employing α-haloketones or 1,2-dicarbonyls with urea/ammonia sources under reflux conditions [8]. For bromophenyl-substituted derivatives, 4-bromophenylglyoxal or analogous α-ketoaldehydes are condensed with urea in acidic or neutral media. This approach yields the 4,5-unsubstituted imidazolone scaffold with the bromophenyl group directly attached at C4, exploiting the electrophilic substitution propensity of imidazole’s C4/C5 positions [8].

Alternative routes include cyclodehydration of N-(4-bromophenyl)amino acid derivatives using carbodiimides or phosgene equivalents. For example, reacting 4-bromoaniline with chloroacetyl chloride generates an intermediate α-chloroamide, which undergoes intramolecular cyclization upon treatment with potassium cyanate to form the 2-imidazolone ring [1] . These methods often require harsh conditions (e.g., high temperatures, strong acids) and exhibit moderate yields (50–70%), necessitating meticulous purification via recrystallization or column chromatography .

Table 1: Traditional Methods for Imidazolone Core Synthesis

Starting MaterialsConditionsKey ProductYield Range
4-Bromophenylglyoxal + UreaAcetic acid, reflux, 8h1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one60–75%
N-(4-Bromophenyl)-2-chloroacetamideKOCN, DMF, 100°C, 12h1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one50–65%
4-Bromoaniline + Ethyl glyoxylateNH₄OAc, toluene, reflux, 24h4-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one55–70%

Modern Catalytic Approaches for Bromophenyl Functionalization

The bromine atom at the para position of the phenyl ring in 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one serves as a versatile handle for metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling is predominant, enabling C–C bond formation with aryl/heteroaryl boronic acids. Key conditions include:

  • Catalyst Systems: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd-PEPPSI-type complexes (e.g., N-(indolyl)-N′-phenylimidazol-2-ylidene-Pd) [9].
  • Bases: K₃PO₄, K₂CO₃, or CsF in toluene/ethanol or dioxane/water mixtures.
  • Temperature: 80–100°C for 12–24h, yielding biaryl derivatives (e.g., 4-(4′-methoxyphenyl)-imidazolones) [3] [6].

Copper-mediated Ullmann-type couplings are employed for C–N bond formation, facilitating N-arylation of imidazolones with aryl iodides. Optimized protocols use CuI with phenanthroline ligands and K₃PO₄ in DMSO at 110°C, achieving N1-aryl-substituted imidazolones in 60–85% yields [8]. Recent advances exploit microwave-assisted Suzuki coupling, reducing reaction times to <1 hour while maintaining yields >80% .

Table 2: Catalytic Functionalization of the Bromophenyl Group

Reaction TypeCatalyst SystemCoupling PartnerProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, dioxane4-Methoxyphenylboronic acid1-(4-Bromophenyl)-4-(4′-methoxyphenyl)-2-imidazolone83%
Ullmann C–N CouplingCuI/1,10-phenanthroline, K₃PO₄Imidazole1-(4-Bromophenyl)-3-(imidazol-1-yl)-2-imidazolone78%
Buchwald-HartwigPd₂(dba)₃/XPhos, NaOtBuMorpholine4-(4-Morpholinophenyl)-1,3-dihydro-2H-imidazol-2-one75%

Regioselective Strategies for N-Substitution in Dihydroimidazolones

Regioselective N-functionalization of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one targets either N1 or N3 positions. The N1 nitrogen (adjacent to C4-bromophenyl) is more nucleophilic due to reduced steric hindrance, enabling selective alkylation/arylation under controlled conditions:

  • N1-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, benzyl chloride) and NaH in THF at 0°C yields N1-alkyl derivatives exclusively [8].
  • N1-Arylation: Pd-catalyzed methods using aryl halides with BrettPhos or SPhos ligands afford N1-aryl products (e.g., 1-(4-bromophenyl)-3-(naphthalen-1-yl)-imidazolone) .

N3 selectivity is achievable using bulky electrophiles (e.g., tert-butyl bromoacetate) or protecting-group strategies. Transient protection of N1 with a triisopropylsilyl (TIPS) group permits N3 acylation, followed by deprotection [8]. Recent breakthroughs utilize catalytic transient directing groups in Pd-mediated C–H activation, enabling ortho-functionalization of the bromophenyl ring without N-protection [9].

Hybrid Molecular Architectures Incorporating Imidazolone Pharmacophores

The bromophenylimidazolone core serves as a pharmacophore in hybrid molecules targeting enhanced bioactivity. Key strategies include:

  • Bis-heterocyclic hybrids: Suzuki coupling integrates the bromophenyl group with furan, thiophene, or pyridine rings. For example, 4-(4-bromophenyl)-1-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one (C₁₆H₁₃BrN₂O₂, MW: 345.19) exhibits structural motifs relevant to antimicrobial agents [6] [7].
  • Peptide-conjugated imidazolones: Amide coupling at N3 with amino acids (e.g., lysine, aspartate) generates protease-resistant analogs explored as kinase inhibitors [8].
  • Chalcone-imidazolone hybrids: Claisen-Schmidt condensation introduces α,β-unsaturated ketone chains, augmenting antioxidant potential .

These hybrids leverage synergistic interactions between the imidazolone’s hydrogen-bonding capability (N–H donor, C=O acceptor) and appended pharmacophores’ electronic properties. Computational studies confirm stabilized binding conformations in enzyme active sites (e.g., ATP-binding pockets) [8].

Table 3: Hybrid Imidazolone Derivatives

Hybrid StructureSynthetic RouteKey FeaturesPotential Application
4-(4-Bromophenyl)-1-(4-methoxyphenyl)-2-imidazoloneSuzuki coupling of bromophenylimidazoloneEnhanced π-conjugation, LogP = 3.2Antimicrobial scaffolds
N3-Glycyl-1-(4-bromophenyl)imidazoloneEDC/HOBt peptide couplingImproved water solubility (TPSA = 98 Ų)Kinase inhibitor probes
1-(4-Bromophenyl)-3-(4-(dimethylamino)cinnamoyl-imidazoloneClaisen-Schmidt condensationExtended chromophore, λₘₐₓ = 380 nmPhotodynamic agents

Concluding Remarks

Advances in catalytic functionalization and regioselective modification have transformed 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one into a privileged scaffold for drug discovery. Traditional syntheses provide foundational access, while modern cross-coupling and N-functionalization strategies enable precise structural diversification. Hybrid architectures merging imidazolone pharmacophores with complementary heterocycles represent a frontier in designing bioactive agents with tailored properties.

Properties

CAS Number

530080-83-2

Product Name

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

IUPAC Name

3-(4-bromophenyl)-1H-imidazol-2-one

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)

InChI Key

XYNBYRIOJLMJDM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=CNC2=O)Br

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.